3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine
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Overview
Description
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a phenylsulfanyl group and an oct-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated octyl derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring may also play a role in binding to specific proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine: Unique due to the combination of the phenylsulfanyl group and the oct-1-en-1-yl chain.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, such as halogenated pyridines or pyridine carboxylic acids.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
830320-15-5 |
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Molecular Formula |
C19H23NS |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
3-(2-phenylsulfanyloct-1-enyl)pyridine |
InChI |
InChI=1S/C19H23NS/c1-2-3-4-6-13-19(15-17-10-9-14-20-16-17)21-18-11-7-5-8-12-18/h5,7-12,14-16H,2-4,6,13H2,1H3 |
InChI Key |
DUVSYMJBSMMRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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